molecular formula C23H42O3 B14105479 Oxolan-2-ylmethyl octadec-9-enoate

Oxolan-2-ylmethyl octadec-9-enoate

Cat. No.: B14105479
M. Wt: 366.6 g/mol
InChI Key: GIPDEPRRXIBGNF-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl octadec-9-enoate is an ester derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a methyl group, which is esterified to octadec-9-enoic acid (oleic acid).

Properties

Molecular Formula

C23H42O3

Molecular Weight

366.6 g/mol

IUPAC Name

oxolan-2-ylmethyl octadec-9-enoate

InChI

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3

InChI Key

GIPDEPRRXIBGNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl octadec-9-enoate typically involves the esterification reaction between oxolan-2-ylmethanol and octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and boron trifluoride etherate (BF3·Et2O).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxides or peroxides.

    Reduction: Reduction reactions can produce alcohols.

    Substitution: Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Oxolan-2-ylmethyl octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a therapeutic compound.

    Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that exert biological effects. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analog: Span 80 (Sorbitan Monooleate)

IUPAC Name: [2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate Key Differences:

  • Span 80 contains a sorbitan backbone (a dehydrated sorbitol derivative) with multiple hydroxyl groups, enhancing hydrophilicity.
  • Oxolan-2-ylmethyl octadec-9-enoate lacks hydroxyl groups on its oxolane ring, resulting in reduced water solubility compared to Span 80. Functional Implications:
  • Span 80 is a well-known nonionic surfactant with a critical micelle concentration (CMC) of ~0.05 mM, widely used in pharmaceuticals and food emulsions .
  • The absence of hydrophilic groups in this compound likely increases its lipophilicity, making it more suitable for lipid-phase applications but less effective as a standalone surfactant.

Structural Analog: (2-Hydroxy-2-oxo-1,3,2λ⁵-dioxaphospholan-4-yl)methyl (9Z)-octadec-9-enoate

IUPAC Name : Phospholan-based ester with a dioxaphospholane ring
Key Differences :

  • This compound lacks phosphorus, rendering it chemically less reactive but more stable under physiological conditions. Functional Implications:
  • The phosphorus moiety in the phospholan analog may enhance interactions with biological membranes or enzymes, suggesting utility in prodrug design .
  • This compound’s simpler structure favors stability and cost-effective synthesis for industrial applications.

Quaternary Ammonium Compounds (QACs)

Example : Benzalkonium chloride (BAC-C12)
Key Differences :

  • QACs like BAC-C12 are cationic surfactants with a permanently charged ammonium group, unlike the nonionic ester-based this compound.
  • BAC-C12 exhibits a CMC of ~8.3 mM (spectrofluorometry) and ~8.0 mM (tensiometry), demonstrating strong antimicrobial activity .
    Functional Implications :
  • This compound’s nonionic nature limits its antimicrobial efficacy but reduces cytotoxicity, favoring use in cosmetics or food-grade emulsifiers.

Data Table: Comparative Properties of this compound and Analogs

Property This compound Span 80 Phospholan Ester BAC-C12
Molecular Weight ~368.5 (calculated) 428.6 ~410 (estimated) 339.5
Solubility in Water Low Moderate (hydrophilic-lipophilic balance ~4.3) Variable (depends on pH) High (cationic charge)
CMC (mM) Not reported (expected > Span 80) ~0.05 N/A 8.3 (spectrofluorometry)
Primary Applications Lipid-phase stabilizers, research Emulsifiers, pharmaceuticals Prodrug candidates, enzymes Disinfectants, preservatives

Research Findings and Methodological Considerations

  • Structural Similarity vs. Functional Divergence : Computational similarity assessments (e.g., Tanimoto coefficients) may classify these compounds as structurally related, but functional differences arise from substituent chemistry (e.g., hydroxyl groups in Span 80 vs. phosphorus in phospholan esters) .
  • Biological Interactions: Phospholan esters show promise in targeted drug delivery due to hydrolyzable phosphorus bonds, whereas this compound’s stability may favor sustained-release systems .

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